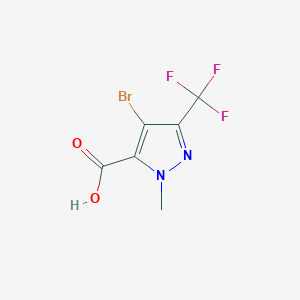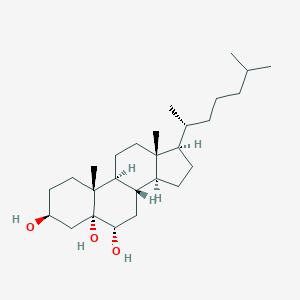
(R)-2-Methyl-CBS-oxazaborolidine
Overview
Description
“®-2-Methyl-CBS-oxazaborolidine” is an organoboron catalyst used in organic synthesis . This catalyst was developed by Itsuno and Elias James Corey . It is generated by heating ®-(+)-2-(diphenylhydroxymethyl) pyrrolidine along with trimethylboroxine or methylboronic acid . It is an excellent tool for the synthesis of alcohols in high enantiomeric ratio .
Synthesis Analysis
The catalyst is generated by heating ®-(+)-2-(diphenylhydroxymethyl) pyrrolidine along with trimethylboroxine or methylboronic acid . Generally, 2-10 mol % of this catalyst is used along with borane-tetrahydrofuran (THF), borane-dimethylsulfide, borane-N,N-diethylaniline, or diborane as the borane source .Molecular Structure Analysis
The molecular formula of “®-2-Methyl-CBS-oxazaborolidine” is C18H20BNO . The SMILES string is CB1OC(C2CCCN12)(c3ccccc3)c4ccccc4 . The InChI is 1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3/t17-/m1/s1 .Chemical Reactions Analysis
The CBS (Corey-Bakshi-Shibata) oxazaborolidine catalyst has been used in the asymmetric reduction of prochiral ketones . Other applications include the enantioselective synthesis of α-hydroxy acids, α-amino acids, C2 symmetrical ferrocenyl diols, and propargyl alcohols .Physical And Chemical Properties Analysis
“®-2-Methyl-CBS-oxazaborolidine” appears as a colorless to pale yellow liquid (in toluene) . It has a density of 0.95 g/mL . The melting point ranges from 85 to 95 °C , and the boiling point is 111 °C .Mechanism of Action
Target of Action
®-2-Methyl-CBS-oxazaborolidine, also known as ®-1-methyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole, is a chiral catalyst used in asymmetric synthesis . Its primary targets are prochiral or racemic substrates that require stereochemical control during chemical transformations .
Mode of Action
This compound acts as a catalyst in the asymmetric borane reduction of perfluoroalkyl ketones . It facilitates the selective reduction of a specific enantiomer, leading to the formation of chiral molecules with high enantiomeric excess . The catalyst achieves this by coordinating to the substrate and inducing a stereochemical course in the ensuing reaction .
Biochemical Pathways
The exact biochemical pathways influenced by ®-2-Methyl-CBS-oxazaborolidine are dependent on the specific substrates it is used with. In general, it is involved in the pathways of asymmetric synthesis where chiral molecules are produced from prochiral or racemic substrates .
Pharmacokinetics
It is used in vitro for chemical transformations in the lab .
Result of Action
The result of ®-2-Methyl-CBS-oxazaborolidine’s action is the production of chiral molecules with high enantiomeric excess . This is crucial in the synthesis of bioactive compounds where stereochemistry can significantly influence the biological activity of the molecules .
Action Environment
The action of ®-2-Methyl-CBS-oxazaborolidine is influenced by various environmental factors such as temperature, solvent, and the presence of other reagents. Optimal conditions are required for the catalyst to effectively facilitate the asymmetric reduction . Its stability can also be affected by these factors, and appropriate storage conditions are necessary to maintain its catalytic activity .
Safety and Hazards
“®-2-Methyl-CBS-oxazaborolidine” is labeled as a dangerous substance . It has hazard statements including H224, H225, H302, H304, H315, H318, H319, H332, H335, H336, H361, H373 . Precautionary measures include P201, P202, P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P281, P301+P310, P301+P312, P302+P352, P303+P361+P353, P304+P312, P304+P340, P305+P351+P338, P308+P313, P310, P312, P314, P321, P330, P331, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Future Directions
The CBS oxazaborolidine catalyst has been used in the asymmetric reduction of prochiral ketones . Other applications include the enantioselective synthesis of α-hydroxy acids, α-amino acids, C2 symmetrical ferrocenyl diols, and propargyl alcohols . Enantioselective reduction using chiral oxazaborolidine catalysts has been used in the synthesis of commercial drugs such as ezetimibe and aprepitant . This suggests potential future directions in the development of new drugs and chemicals.
properties
IUPAC Name |
(3aR)-1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKAFJQFKBASMU-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(N2CCC[C@@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920652 | |
| Record name | (R)-2-Methyl-CBS-oxazaborolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Methyl-CBS-oxazaborolidine | |
CAS RN |
112022-83-0 | |
| Record name | (R)-2-Methyl-CBS-oxazaborolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112022-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-2-Methyl-CBS-oxazaborolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole, tetrahydro-1-methyl-3,3-diphenyl-, (3aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-CBS-oxazaborolidine, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WZ68942D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (R)-2-Methyl-CBS-oxazaborolidine enable enantioselective reduction of ketones, as seen in the synthesis of 5-chloro-5-methyl-2-cyclopentenone enantiomers? []
A1: (R)-2-Methyl-CBS-oxazaborolidine acts as a chiral Lewis acid catalyst, creating a chiral environment around the reaction center. It coordinates with borane (BH3) to form a complex, directing the approach of the ketone substrate in a specific orientation. This leads to preferential formation of one enantiomer over the other during the hydride transfer from borane. In the case of 5-chloro-5-methyl-2-cyclopentenone, this allows for the production of readily separable diastereomers with high enantiomeric excess (ee), ultimately leading to the isolation of both enantiomers of the target molecule. []
Q2: The second research article mentions the use of (R)-2-Methyl-CBS-oxazaborolidine for producing a specific isomer in the synthesis of sphingolipid analogs. Could you elaborate on the importance of isomer selection in this context? []
A2: Sphingolipids are bioactive molecules with diverse and critical roles in cellular signaling and function. Their biological activity is often highly stereospecific, meaning different isomers can exhibit significantly different or even opposing effects. Therefore, achieving selective synthesis of a particular isomer is crucial for studying structure-activity relationships, developing targeted therapies, and understanding the biological functions of specific sphingolipid isomers. In this context, (R)-2-Methyl-CBS-oxazaborolidine facilitates the synthesis of the desired cis isomer of an oxazolidinone intermediate, which is a key step towards accessing the desired sphingolipid analogs with defined stereochemistry. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



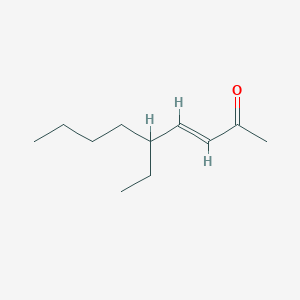
![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)



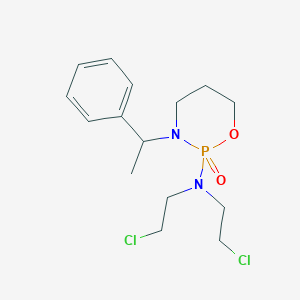
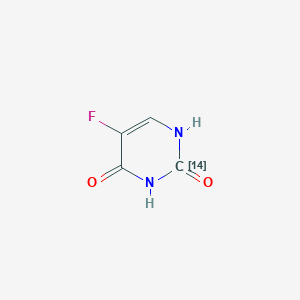
![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)



